N-(1-甲基-2-氧代吲哚-5-基)-2-苯氧基乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

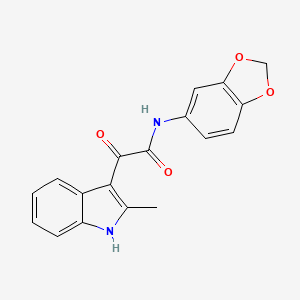

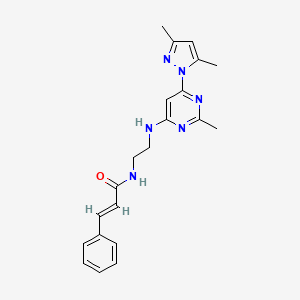

“N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” is a compound belonging to the sulfonamide family, known for their wide range of biological and chemical properties. Sulfonamides are significant in medicinal chemistry due to their inhibitory activity against various enzymes and potential for drug development.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” often involves multi-step reactions starting from indolin-2-one substrates or their analogs. These processes may include reactions such as the formation of thiazolidinone rings, cyclization, and sulfonamide linkage formation (Eldehna et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds reveals a diverse range of configurations, including interactions between the sulfonamide group and adjacent molecular moieties. X-ray diffraction, IR, NMR, and mass spectrometry are commonly used to characterize these compounds and elucidate their molecular geometry, confirming the presence of key functional groups (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide derivatives, such as “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” participate in a variety of chemical reactions. These include electrophilic and nucleophilic substitutions, cyclization reactions, and interactions with enzymes like carbonic anhydrase. Their reactivity is significantly influenced by the electronic nature of the sulfonamide group and its neighboring substituents (Eldehna et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and chemical reactions. These properties are determined by the compound's molecular structure and functional groups, with variations observed based on substituent types and positions (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties of “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” include its reactivity towards nucleophiles and electrophiles, stability under various conditions, and interactions with biological targets. These properties are influenced by the electronic effects of the sulfonamide group and the steric hindrance provided by its substituents. Computational studies, such as density functional theory (DFT), further elucidate these chemical properties, including charge distribution and potential reactive sites (Sarojini et al., 2012).

科学研究应用

抗癌活性

N-(1-甲基-2-氧代吲哚-5-基)-2-苯氧基乙磺酰胺衍生物已被探索其作为抗癌药物的潜力。El-Sharief等人(2019年)进行的研究涉及新型吲哚衍生物的设计、合成和生物活性评价,显示出对多种癌细胞系具有广谱抗癌活性,IC50值低于10 µM。这些化合物还表现出对EGFR的有希望的活性,超过了已知的癌症治疗药物 Lapatinib (El-Sharief et al., 2019)。

抗菌性能

Özdemir等人(2009年)对磺胺衍生物及其金属配合物的研究揭示了它们对革兰氏阳性和革兰氏阴性细菌的显著抗菌活性。这项研究突出了这些化合物在应对细菌感染中的潜力 (Özdemir等人,2009年)。

受体选择性和中枢神经系统疾病

一项关于(芳基氧基)乙基哌啶的N-烷基化芳基磺酰胺的研究调查了它们对5-HT7受体与多受体配置文件的选择性。发现这些化合物是有效且选择性的5-HT7受体拮抗剂,显示出抗抑郁和促认知特性,暗示了一种多药理学方法来治疗中枢神经系统的复杂疾病 (Canale et al., 2016)。

药物代谢研究

在药物代谢研究中应用生物催化,特别是在利用 Actinoplanes missouriensis 制备双芳基磺胺化合物的哺乳动物代谢物方面进行了探讨。这种方法为这些化合物的代谢提供了见解,通过核磁共振波谱学有助于代谢物的结构表征 (Zmijewski et al., 2006)。

属性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-19-16-8-7-14(11-13(16)12-17(19)20)18-24(21,22)10-9-23-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDHTWFIPZUTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)